

# Analysis of the Crystal Structure of 4-Ethoxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **3-Ethoxybenzoic acid**

Cat. No.: **B181751**

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## Introduction

This technical guide provides an in-depth analysis of the crystal structure of 4-ethoxybenzoic acid. Despite a comprehensive search for the crystallographic data of **3-ethoxybenzoic acid**, no publicly available crystal structure has been determined to date. Therefore, this guide focuses on the closely related isomer, 4-ethoxybenzoic acid, for which detailed X-ray crystallographic data is available. The methodologies and principles of analysis presented herein are directly applicable to the study of other small organic molecules and are of significant interest to researchers, scientists, and professionals in drug development.

The study of crystal structures is paramount in understanding the solid-state properties of a compound, which in turn influence its physical and chemical behavior, such as solubility, stability, and bioavailability. This guide summarizes the key crystallographic data for 4-ethoxybenzoic acid, details the experimental protocols for its structure determination, and provides visualizations of the experimental workflow and intermolecular interactions.

## Data Presentation

The crystallographic data for 4-ethoxybenzoic acid has been determined by single-crystal X-ray diffraction. The key quantitative data is summarized in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for 4-Ethoxybenzoic Acid

Parameter	Value
Empirical Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>
Formula Weight	166.17 g/mol
Crystal System	Monoclinic
Space Group	C2/c
a	27.148(4) Å
b	4.013(1) Å
c	21.787(3) Å
α	90°
β	135.97(1)°
γ	90°
Volume	1665.5 Å <sup>3</sup>
Z	8
Calculated Density	1.32 g/cm <sup>3</sup>
Radiation	MoKα (λ = 0.71073 Å)
Temperature	293(2) K
Reflections Collected	740
Final R index [I > 2σ(I)]	R = 0.053

Table 2: Selected Intermolecular Interactions for 4-Ethoxybenzoic Acid

Interaction Type	Atom 1	Atom 2	Distance (Å)
Hydrogen Bond	O-H···O	O(H)···O=C	2.600(3)

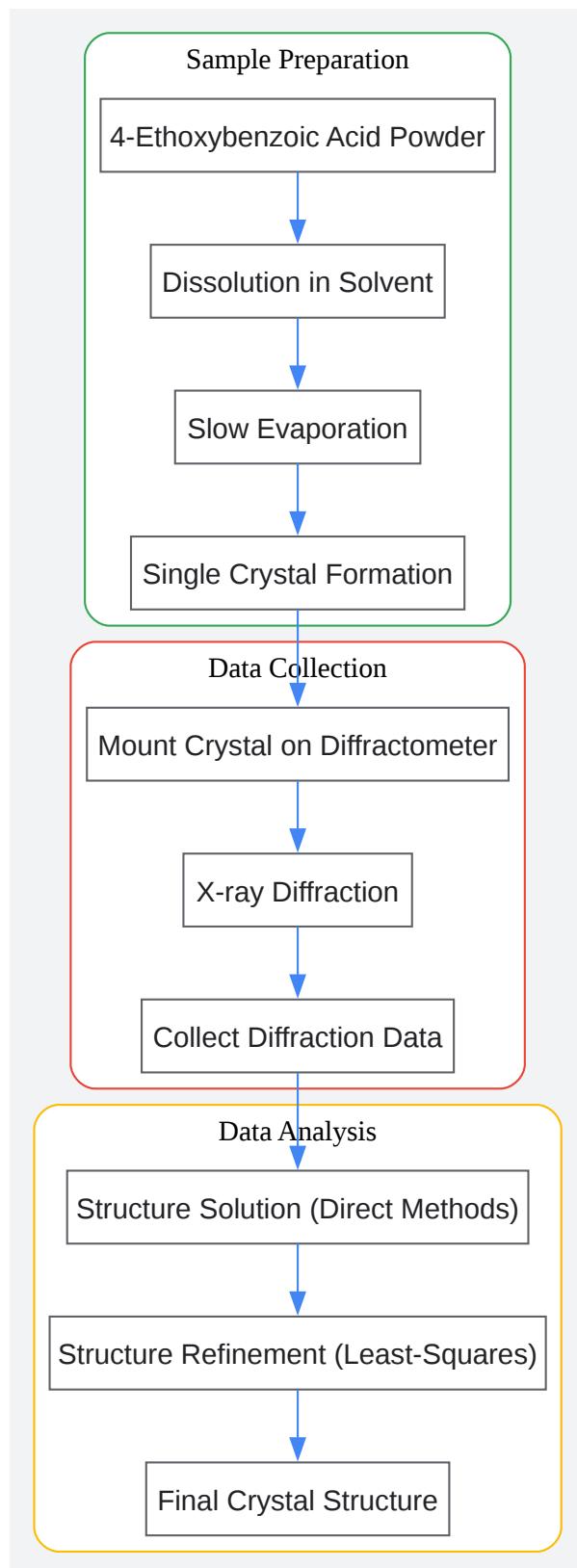
## Experimental Protocols

The determination of the crystal structure of 4-ethoxybenzoic acid involved the following key experimental procedures:

1. Crystallization: Single crystals of 4-ethoxybenzoic acid suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent system. While the specific solvent system used in the original study is not detailed, a common method for crystallizing benzoic acid derivatives involves dissolving the compound in a solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or acetone) and allowing the solvent to evaporate slowly over several days.
2. X-ray Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data was collected using a four-circle diffractometer equipped with a graphite-monochromated molybdenum X-ray source (MoK $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ). The data was collected at room temperature (293 K). A series of diffraction images were recorded as the crystal was rotated through a range of angles.
3. Structure Solution and Refinement: The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods. The initial structural model was then refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to an R-value of 0.053 for 740 observed reflections.

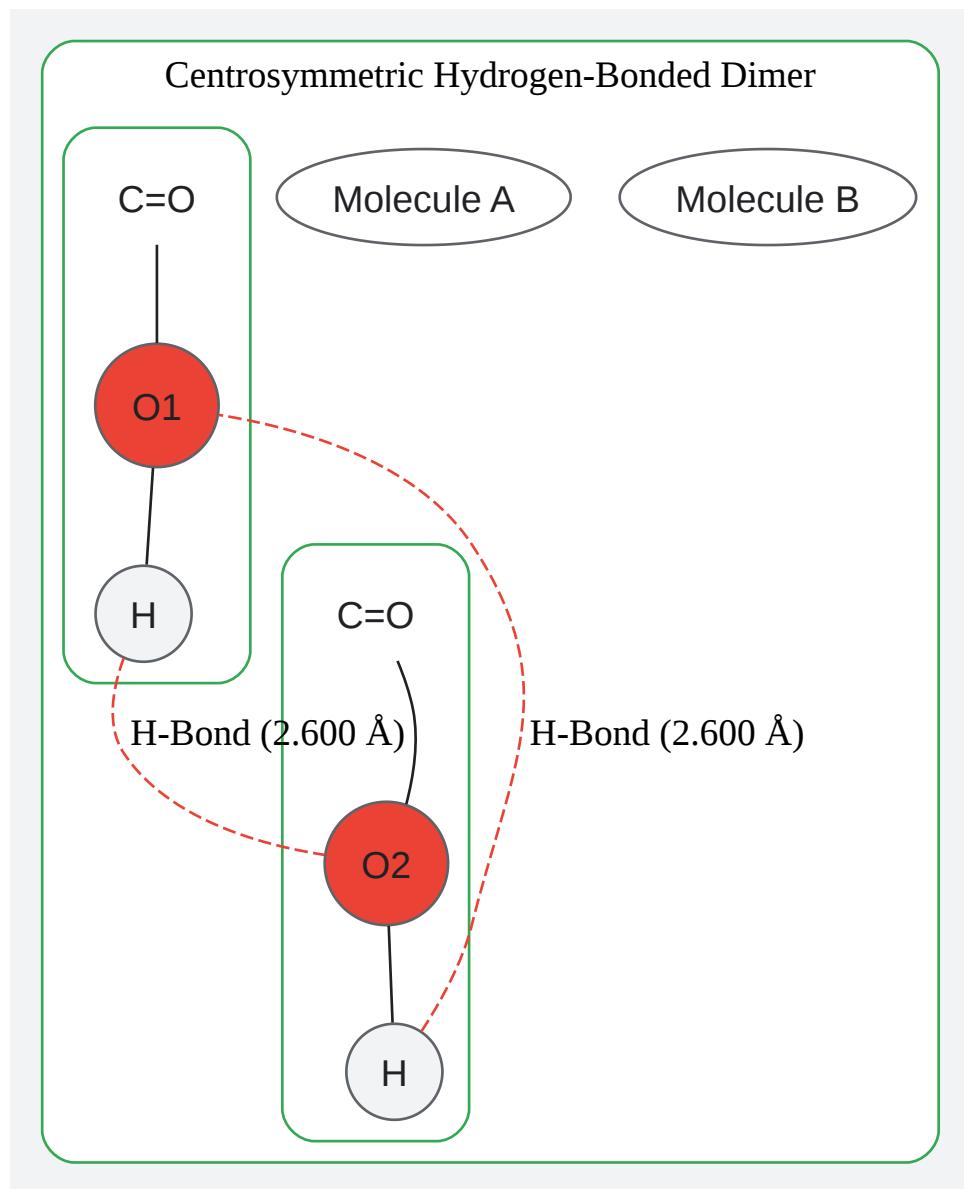
## Visualization of Experimental Workflow and Molecular Interactions

To better illustrate the processes and interactions described, the following diagrams were generated using the DOT language.



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Figure 1: Experimental workflow for the crystal structure determination of 4-ethoxybenzoic acid.



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Figure 2: Schematic representation of the hydrogen bonding in the 4-ethoxybenzoic acid dimer.

### Conclusion

The crystal structure of 4-ethoxybenzoic acid reveals a monoclinic system with the space group C2/c. The molecules form centrosymmetric hydrogen-bonded dimers through their carboxylic acid functionalities, a common motif in benzoic acid derivatives. This detailed structural information is crucial for understanding its solid-state properties and for computational modeling in drug design and materials science. While the crystal structure of **3-ethoxybenzoic**

**acid** remains undetermined, the analysis of its 4-ethoxy isomer provides a valuable framework for future studies on this class of compounds.

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